![molecular formula C15H21NO4 B1365163 4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde](/img/structure/B1365163.png)
4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde
Overview
Description
4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde is a chemical compound primarily used in scientific research. It is known for its unique structure, which includes a formyl group attached to a phenoxyethyl chain, and a carbamic acid esterified with a tert-butyl group. This compound is often utilized in various chemical reactions and research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde typically involves multiple steps. One common method includes the reaction of 4-formylphenol with 2-chloroethyl methyl carbonate under basic conditions to form the intermediate [2-(4-Formylphenoxy)ethyl]methyl carbonate. This intermediate is then reacted with tert-butylamine in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenol moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: [2-(4-Carboxyphenoxy)ethyl]methyl-carbamic acid tert-butyl ester.
Reduction: [2-(4-Hydroxyphenoxy)ethyl]methyl-carbamic acid tert-butyl ester.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the phenoxyethyl chain can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methoxyphenoxy)ethyl]methyl-carbamic acid tert-butyl ester
- [2-(4-Hydroxyphenoxy)ethyl]methyl-carbamic acid tert-butyl ester
- [2-(4-Aminophenoxy)ethyl]methyl-carbamic acid tert-butyl ester
Uniqueness
4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications and research studies where the formyl group plays a crucial role.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-formylphenoxy)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)9-10-19-13-7-5-12(11-17)6-8-13/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
IIOQOPHSNFKBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


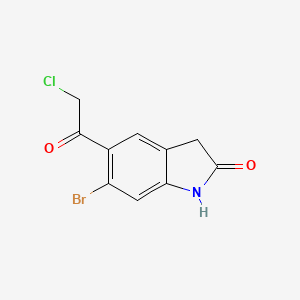


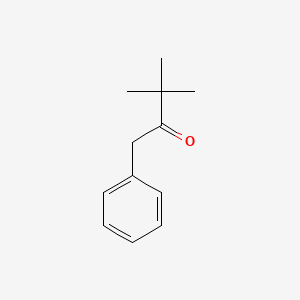
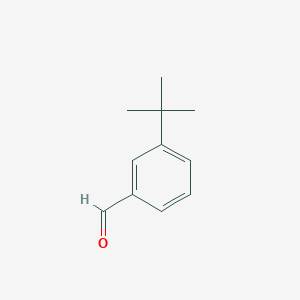
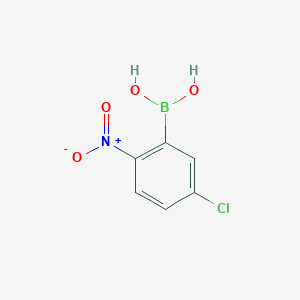
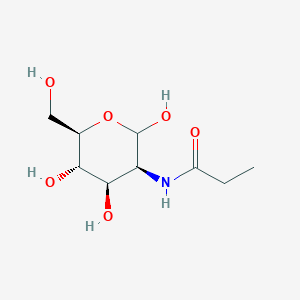
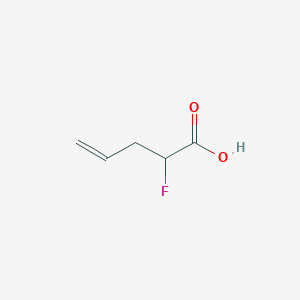
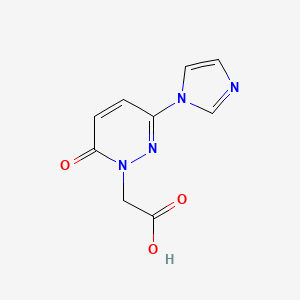


![methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B1365113.png)
